molecular formula C16H19N3OS2 B5636504 n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide CAS No. 5574-08-3

n-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B5636504
CAS No.: 5574-08-3
M. Wt: 333.5 g/mol
InChI Key: ZHRRVEKEOBJEBX-UHFFFAOYSA-N
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Description

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 5-tert-butyl-4-methyl-2-aminothiazole with benzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Benzyl-4-tert-butylthiazol-2-yl)benzamide
  • N-(4-Tert-butylthiazol-2-yl)-2-chlorobenzamide
  • N-(4-(4-Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

N-[(5-Tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

N-[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-10-12(16(2,3)4)22-15(17-10)19-14(21)18-13(20)11-8-6-5-7-9-11/h5-9H,1-4H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRVEKEOBJEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=S)NC(=O)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971115
Record name N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5574-08-3
Record name N-{[(5-tert-Butyl-4-methyl-1,3-thiazol-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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